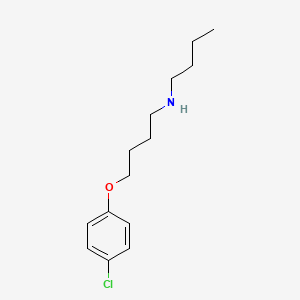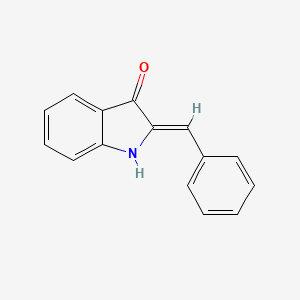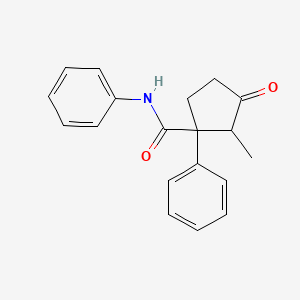![molecular formula C19H19N3O2 B5161778 N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)
N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide, also known as HMB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. HMB is a derivative of the amino acid leucine and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating protein synthesis and muscle growth. N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has also been shown to inhibit the activity of enzymes that break down muscle proteins, thereby reducing muscle breakdown and promoting muscle growth.
Biochemical and Physiological Effects:
N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has a range of biochemical and physiological effects, including the ability to increase protein synthesis, decrease protein breakdown, and enhance muscle growth and recovery. It has also been shown to improve immune function and reduce inflammation. N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has been studied for its potential use in the treatment of various diseases, including cancer and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has several advantages for use in lab experiments, including its ability to enhance muscle growth and recovery, and its potential use in the treatment of various diseases. However, there are also limitations to its use, including the complexity of its synthesis and the need for specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide, including further studies on its mechanisms of action, its potential use in the treatment of various diseases, and its effects on muscle growth and recovery. Additional research is also needed to determine the optimal dosage and administration of N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide for various applications.
Métodos De Síntesis
N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide can be synthesized through a multi-step process that involves the reaction of leucine with hydrazine, followed by subsequent reactions with various reagents to form the final product. The synthesis of N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have a range of biochemical and physiological effects, including the ability to increase protein synthesis, decrease protein breakdown, and enhance muscle growth and recovery. N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide has also been studied for its potential use in the treatment of various diseases, including cancer and HIV.
Propiedades
IUPAC Name |
N-[(2Z,4E)-1-hydrazinyl-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14(12-15-8-4-2-5-9-15)13-17(19(24)22-20)21-18(23)16-10-6-3-7-11-16/h2-13H,20H2,1H3,(H,21,23)(H,22,24)/b14-12+,17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJHWQDKBMSTOU-PZAFVPBJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C(/C(=O)NN)\NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)




![5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5161739.png)
![methyl 2-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5161755.png)
![N-(1-isopropyl-1H-1,2,4-triazol-5-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5161761.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5161776.png)
![N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)